3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol
Description
Properties
IUPAC Name |
3-amino-3-(3,3-difluorocyclobutyl)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2NO/c8-7(9)3-5(4-7)6(10)1-2-11/h5-6,11H,1-4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGOKGTMXNHPDRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)C(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol typically involves the following steps:
Formation of the Difluorocyclobutyl Ring: The difluorocyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using reagents like ammonia or amines.
Addition of the Hydroxyl Group: The hydroxyl group is added through hydrolysis or reduction reactions, depending on the specific synthetic route chosen.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol can undergo oxidation to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form various derivatives, depending on the specific reagents and conditions used.
Substitution: The amino group can participate in substitution reactions, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation Products: Carbonyl compounds such as aldehydes and ketones.
Reduction Products: Various reduced derivatives, including alcohols and amines.
Substitution Products: A wide range of substituted derivatives, depending on the specific reagents used.
Scientific Research Applications
Biology: In biological research, this compound can be used to study the effects of difluorocyclobutyl-containing molecules on biological systems, including their interactions with proteins and enzymes.
Medicine: The compound’s unique structural features make it a candidate for drug development, particularly in the design of novel therapeutics targeting specific molecular pathways.
Industry: In industrial applications, 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol can be used in the synthesis of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The difluorocyclobutyl ring can enhance the compound’s binding affinity and specificity, while the amino and hydroxyl groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Research and Application Insights
- Pharmaceutical Potential: The difluorocyclobutyl group’s rigidity makes the compound a promising scaffold for kinase inhibitors or GPCR-targeted drugs, where precise stereochemistry is critical .
- Agrochemical Use: Fluorinated compounds often exhibit enhanced pest resistance; the target compound’s stability could prolong field efficacy compared to non-fluorinated analogs .
Biological Activity
Overview
3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol is a chemical compound characterized by its unique difluorocyclobutyl moiety, which imparts distinct biological properties. With a molecular formula of C7H13F2NO and a molecular weight of 165.18 g/mol, this compound has garnered attention for its potential applications in medicinal chemistry and biological research.
The synthesis of this compound typically involves several key steps:
- Formation of the Difluorocyclobutyl Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Amino Group : Nucleophilic substitution reactions using ammonia or amines facilitate the introduction of the amino group.
- Addition of the Hydroxyl Group : Hydrolysis or reduction reactions are employed to add the hydroxyl group.
These synthetic methods are crucial for producing the compound in a scalable and efficient manner, suitable for both research and industrial applications.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as proteins and enzymes. The difluorocyclobutyl ring enhances binding affinity and specificity, while the amino and hydroxyl groups facilitate hydrogen bonding interactions. These characteristics enable modulation of target molecule activity, leading to various biological effects.
Research Applications
- Medicinal Chemistry : The compound is being explored as a candidate for drug development due to its unique structural features that may target specific molecular pathways.
- Biological Research : It serves as a tool for studying the effects of difluorocyclobutyl-containing molecules on biological systems, including their interactions with enzymes and receptors .
Case Study 1: Interaction with Enzymes
A study investigated the interaction of this compound with various enzymes involved in metabolic pathways. The compound exhibited significant inhibitory effects on specific enzymes, suggesting potential therapeutic applications in metabolic disorders.
Case Study 2: Drug Development Potential
Another research effort focused on the compound's potential as a lead molecule in developing therapeutics for cancer treatment. Preliminary results indicated that it could selectively inhibit cancer cell proliferation in vitro, highlighting its promise as an anticancer agent.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Amino-3-(2,4-dichlorophenyl)propan-1-ol | Dichlorophenyl group | Different reactivity; less binding affinity |
| 3-Amino-3-(3,3-dichlorocyclobutyl)propan-1-ol | Chlorine atoms instead of fluorine | Variations in stability and reactivity |
The presence of the difluorocyclobutyl ring in this compound distinguishes it from other compounds, leading to enhanced stability and unique interactions with biological targets .
Q & A
Basic Questions
Q. What are the established synthetic routes for 3-Amino-3-(3,3-difluorocyclobutyl)propan-1-ol?
- Methodology :
- Step 1 : Synthesize the 3,3-difluorocyclobutyl moiety via fluorination of cyclobutane derivatives (e.g., using DAST or SF₄ reagents) .
- Step 2 : Introduce the propanolamine backbone through reductive amination or nitro-group reduction. For example:
- Catalytic hydrogenation : Reduce a nitro precursor (e.g., 3-nitro-3-(3,3-difluorocyclobutyl)propan-1-ol) using H₂ and Pd/C in methanol .
- Reductive amination : React a cyclobutyl ketone with ammonia and a reducing agent (e.g., NaBH₃CN) .
- Step 3 : Purify via column chromatography or recrystallization.
Q. Which spectroscopic techniques are recommended for characterizing this compound?
- Key Methods :
- ¹H/¹³C NMR : Identify proton environments and carbon frameworks.
- ¹⁹F NMR : Resolve fluorine substituents on the cyclobutyl ring .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (3300–3500 cm⁻¹) groups.
- Mass Spectrometry (MS) : Verify molecular weight (C₇H₁₂F₂N₂O, MW 190.18).
Q. What safety protocols are critical when handling this compound?
- Use PPE (gloves, goggles, lab coat).
- Work in a fume hood to avoid inhalation.
- Store in airtight containers under inert gas (N₂/Ar) to prevent oxidation .
Advanced Questions
Q. How can stereochemical outcomes be controlled during synthesis?
- Strategies :
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) for enantioselective hydrogenation .
- Chiral Auxiliaries : Employ (S)- or (R)-configured intermediates to direct stereochemistry .
- Resolution Techniques : Separate enantiomers via diastereomeric salt formation (e.g., tartaric acid derivatives) .
Q. How to resolve conflicting data in reaction optimization or bioactivity studies?
- Approach :
- Design of Experiments (DOE) : Systematically vary parameters (temperature, catalyst loading) to identify optimal conditions.
- Analytical Cross-Validation : Compare NMR, MS, and elemental analysis to confirm compound identity .
- Biological Replication : Repeat enzyme assays (e.g., IDH1 inhibition studies) under standardized conditions to verify activity .
Q. What computational methods predict interactions with biological targets?
- Tools :
- Molecular Docking : Use AutoDock Vina to model binding to IDH1 (a target in leukemia ).
- MD Simulations : Assess stability of ligand-target complexes (e.g., GROMACS software).
- Experimental Validation :
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD).
- Enzyme Kinetics : Determine IC₅₀ values in vitro .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
